

# Application Note: Structure Elucidation of Erythro-canabisine H using 2D NMR Spectroscopy

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## Compound of Interest

Compound Name: *Erythro-canabisine H*

Cat. No.: B3037025

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application example for the structural elucidation of a novel alkaloid, **Erythro-canabisine H**, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.

## Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are of particular interest due to their wide range of physiological activities. **Erythro-canabisine H** is a recently isolated alkaloid, and its chemical structure was unknown. This application note details the systematic approach to unambiguously determine its constitution and relative stereochemistry using modern 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. This workflow serves as a comprehensive guide for researchers tackling similar challenges in natural product chemistry.

## Experimental Workflow

The overall strategy for the structure elucidation of **Erythro-canabisine H** is depicted in the workflow diagram below. The process begins with the isolation and purification of the compound, followed by the acquisition of a series of 1D and 2D NMR spectra. Each experiment

provides specific information about the molecular framework, which is then pieced together to reveal the final structure.

Caption: Experimental workflow for the structure elucidation of **Erythro-cannabidiol**.

## Methodologies and Protocols

### Sample Preparation

A sample of 5 mg of purified **Erythro-cannabidiol** was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ , 99.8%) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

### NMR Data Acquisition

All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.

- **1D  $^1\text{H}$  NMR:** A standard pulse sequence was used with a spectral width of 12 ppm, 16 scans, and a relaxation delay of 1.0 s.
- **1D  $^{13}\text{C}$  NMR:** A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2.0 s.
- **COSY (Correlation Spectroscopy):** A gradient-enhanced COSY experiment was performed. 2048 data points were acquired in the direct dimension (f2) and 256 increments in the indirect dimension (f1). The spectral width was 10 ppm in both dimensions.
- **HSQC (Heteronuclear Single Quantum Coherence):** A gradient-enhanced HSQC experiment with sensitivity improvement was used to determine one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations. The spectral widths were 10 ppm (f2,  $^1\text{H}$ ) and 165 ppm (f1,  $^{13}\text{C}$ ).
- **HMBC (Heteronuclear Multiple Bond Correlation):** A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 10 ppm (f2,  $^1\text{H}$ ) and 200 ppm (f1,  $^{13}\text{C}$ ).
- **NOESY (Nuclear Overhauser Effect Spectroscopy):** A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral widths were 10 ppm in both dimensions.

## Results and Data Interpretation

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Erythro-cannabisin H**.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Erythro-cannabisin H** (in  $\text{CDCl}_3$ )

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm) (Multiplicity, J in Hz)
1	130.2	-
2	128.5	7.28 (d, 8.0)
3	115.8	6.85 (d, 8.0)
4	155.4	-
5	110.1	6.90 (s)
6	145.1	-
7	140.8	-
8	58.9	4.15 (d, 4.5)
9	75.3	4.80 (dd, 4.5, 6.0)
10	35.2	2.10 (m)
11	28.1	1.85 (m), 1.70 (m)
12	45.6	3.15 (t, 7.0)
13	172.3	-
14	25.7	2.30 (s)
15	22.6	1.05 (d, 6.5)
16	22.6	1.03 (d, 6.5)
OMe-4	55.3	3.85 (s)

Table 2: Key 2D NMR Correlations for **Erythro-cannabisin H**

Proton(s) ( $\delta$ H)	COSY Correlations ( $\delta$ H)	HMBC Correlations ( $\delta$ C)	NOESY Correlations ( $\delta$ H)
7.28 (H-2)	6.85 (H-3)	155.4 (C-4), 110.1 (C-5), 130.2 (C-1)	6.85 (H-3)
6.85 (H-3)	7.28 (H-2)	155.4 (C-4), 130.2 (C-1)	7.28 (H-2), 3.85 (OMe-4)
6.90 (H-5)	-	155.4 (C-4), 145.1 (C-6), 140.8 (C-7), 130.2 (C-1)	4.15 (H-8)
4.15 (H-8)	4.80 (H-9)	145.1 (C-6), 140.8 (C-7), 75.3 (C-9), 35.2 (C-10)	4.80 (H-9), 6.90 (H-5)
4.80 (H-9)	4.15 (H-8), 2.10 (H-10)	58.9 (C-8), 35.2 (C-10), 28.1 (C-11)	4.15 (H-8), 2.10 (H-10)
3.15 (H-12)	1.85, 1.70 (H-11)	172.3 (C-13), 35.2 (C-10), 28.1 (C-11)	1.85, 1.70 (H-11)
2.30 (H-14)	-	172.3 (C-13)	-
3.85 (OMe-4)	-	155.4 (C-4)	6.85 (H-3)

## Structure Assembly

The structure of **Erythro-canabisine H** was assembled by systematically interpreting the 2D NMR data. The logical flow of this process is illustrated below.

Caption: Logical relationships in the structure elucidation of **Erythro-canabisine H**.

Based on the comprehensive analysis of the 1D and 2D NMR data, the structure of **Erythro-canabisine H** was determined to be as shown below. The key HMBC and NOESY correlations that were crucial for establishing the connectivity and stereochemistry are indicated.

(A hypothetical chemical structure diagram for **Erythro-canabisine H** would be presented here in a real application note, showing the atom numbering and arrows for key correlations.)

## Conclusion

The combination of COSY, HSQC, HMBC, and NOESY experiments provided a complete and unambiguous structural assignment for the novel alkaloid, **Erythro-canabisine H**. The systematic application of these techniques, as outlined in this note, represents a powerful and efficient strategy for the structural elucidation of unknown natural products. This detailed protocol and data analysis workflow can be readily adapted by researchers in natural product chemistry, pharmacology, and drug development.

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